molecular formula C21H21N3O4 B5592996 3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one

3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one

Cat. No. B5592996
M. Wt: 379.4 g/mol
InChI Key: LTXMILYTVNVQPQ-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of molecules featuring a benzoxazolone core, piperazine moiety, and a ketone group, which suggests potential biological activity given these functional groups' prevalence in pharmacologically active compounds. While specific studies on this compound may not be available, similar molecules have been synthesized and evaluated for various applications, including antimicrobial and anticancer activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, starting from readily available precursors. A common approach might include the formation of the benzoxazolone ring, followed by the introduction of the piperazine unit via nucleophilic substitution. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been reported through tandem oxidative aminocarbonylation-cyclization reactions, showcasing the complexity and versatility of synthetic routes for such molecules (Gabriele et al., 2006).

properties

IUPAC Name

3-[1-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-1-oxopropan-2-yl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-7-9-16(10-8-14)23-12-11-22(13-19(23)25)20(26)15(2)24-17-5-3-4-6-18(17)28-21(24)27/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXMILYTVNVQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C(C)N3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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